N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-(4-fluorophenyl)pyrazol-3-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-14-2-8-18(9-3-14)30(27,28)23-20-12-19(15-4-6-16(21)7-5-15)22-24(20)17-10-11-29(25,26)13-17/h2-9,12,17,23H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESFSFXGFXCXAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a tetrahydrothiophene ring, a pyrazole moiety, and a sulfonamide group. These functional groups contribute to its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 353.39 g/mol.
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Antibacterial : Pyrazole derivatives have shown effectiveness against a range of bacterial strains.
- Anticancer : Studies suggest potential anticancer properties through the inhibition of specific cell signaling pathways.
- Anti-inflammatory : The sulfonamide group may contribute to anti-inflammatory effects by modulating inflammatory mediators.
- Antioxidant : The presence of the tetrahydrothiophene ring enhances the compound's ability to scavenge free radicals.
Biological Activity Overview
Case Studies
-
Anticancer Activity :
A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrazole derivatives similar to this compound. Results indicated that these compounds could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis via mitochondrial pathways . -
Antibacterial Effects :
In another research effort, derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics . -
Anti-inflammatory Studies :
Research highlighted the compound's ability to reduce inflammation markers in animal models of arthritis. The results suggested that it could serve as a potential therapeutic agent for inflammatory diseases .
Future Directions
The unique combination of functional groups in this compound positions it as a promising candidate for further pharmacological studies. Future research should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms through which the compound exerts its biological effects.
- In Vivo Studies : Evaluating efficacy and safety in animal models to support clinical development.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
Scientific Research Applications
Pharmacological Applications
Antitumor Activity
Preliminary studies suggest that N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide may exhibit antitumor properties through its interaction with specific molecular targets such as diacylglycerol O-acyltransferase 2 (DGAT2). This interaction may modulate lipid metabolism pathways, promoting apoptosis in cancer cells .
Anti-inflammatory Effects
Research indicates that compounds similar to this sulfonamide have shown anti-inflammatory effects by inhibiting key inflammatory mediators. This could position the compound as a potential therapeutic agent for inflammatory diseases .
Analgesic Properties
The compound's structure suggests potential analgesic properties, possibly through modulation of pain pathways in the central nervous system. The presence of the pyrazole moiety is known to enhance analgesic activity in related compounds .
Case Study 1: Antitumor Mechanism
A study explored the effects of related pyrazole derivatives on cancer cell lines. The findings indicated that these compounds could inhibit cell growth by inducing apoptosis through the activation of specific caspases involved in programmed cell death. The unique structural features of this compound may enhance its efficacy compared to other analogs .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of sulfonamides in animal models of arthritis. Results demonstrated significant reductions in inflammatory markers and joint swelling following treatment with similar compounds, suggesting that this compound could have comparable effects .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide (-SO₂NH-) and amide (-CONH-) groups in the compound undergo hydrolysis under acidic or basic conditions.
Key findings:
-
Hydrolysis is regioselective, favoring cleavage of the sulfonamide bond over the pyrazole ring under mild conditions.
-
Stability studies in aqueous solutions (pH 1–13) show decomposition rates increase exponentially above pH 10 .
Substitution Reactions
The sulfonamide nitrogen and pyrazole C-H positions participate in nucleophilic/electrophilic substitutions.
Electrophilic Aromatic Substitution
The 4-fluorophenyl group undergoes halogenation and nitration:
| Reaction | Reagents | Product | Position | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-(4-fluorophenyl)-5-nitro derivative | Para to fluorine | 62% | |
| Bromination | Br₂/FeBr₃ | 3-(4-fluorophenyl)-4-bromo derivative | Pyrazole C4 | 55% |
Nucleophilic Substitution
The sulfonamide group reacts with alkyl halides:
| Substrate | Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Sulfonamide | CH₃I | N-methylated derivative | K₂CO₃, DMF, 50°C | 88% |
Condensation and Cyclization
The pyrazole ring participates in annulation reactions:
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Nucleophilic attack by pyrazole C4 on carbonyl carbon.
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Tautomerization and cyclization via intramolecular amine attack.
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Loss of MeSH or H₂O to form fused heterocycles.
Oxidation and Reduction
| Process | Reagents | Outcome | Application | Source |
|---|---|---|---|---|
| Oxidation (S atom) | H₂O₂, AcOH | Sulfone stability maintained | Confirmed via XRD | |
| Reduction (Nitrile) | H₂/Pd-C | Primary amine derivative | Bioactivity modulation |
Metabolic Reactions
In vitro studies using human liver microsomes reveal:
| Enzyme | Pathway | Metabolite | Half-life (HLM) | Source |
|---|---|---|---|---|
| CYP3A4 | Amide hydrolysis | 4-methylbenzenesulfonamide + pyrazole acid | 2.3h | |
| CYP2D6 | O-demethylation | Hydroxylated derivative | Not detected |
-
t₁/₂ (human): 2.3h vs. t₁/₂ (mouse): 0.8h
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Major metabolite (>90% abundance): Amide hydrolysis product.
Cross-Coupling Reactions
The bromine/chlorine substituents (if present) enable Pd-mediated couplings:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative | 78% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylated analog | 65% |
Supramolecular Interactions
Crystallographic studies reveal:
-
H-bonding: Between sulfonamide O and pyrazole NH (2.89 Å).
-
π-Stacking: Fluorophenyl groups align face-to-face (3.4 Å spacing).
-
Halogen bonding: Fluorine participates in C-F⋯π interactions (if applicable).
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization involves a multi-step approach:
Stepwise functionalization : Introduce the 4-fluorophenyl and 1,1-dioxidotetrahydrothiophen-3-yl groups sequentially to avoid steric hindrance during pyrazole ring formation .
Catalyst selection : Use palladium-based catalysts for Suzuki-Miyaura coupling to attach aromatic substituents, ensuring regioselectivity .
Reaction monitoring : Employ Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to track intermediate purity at each step .
Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to isolate the final product .
Basic: How can researchers characterize the molecular structure and confirm the regiochemistry of the pyrazole ring?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is critical:
- X-ray crystallography : Resolve bond angles and confirm the 1,3,5-substitution pattern of the pyrazole ring (e.g., C–N bond lengths ~1.34 Å, characteristic of aromatic pyrazoles) .
- NMR spectroscopy :
- ¹H NMR : Look for deshielded protons adjacent to the sulfonamide group (δ 7.8–8.2 ppm for aromatic protons) .
- ¹³C NMR : Confirm the tetrahydrothiophene dioxide moiety via quaternary carbons at ~110–120 ppm .
- Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 462.12) .
Basic: What in vitro assays are recommended for preliminary screening of biological activity?
Methodological Answer:
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) using a fluorometric assay, given the sulfonamide group’s affinity for enzyme active sites .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC₅₀ calculations .
- Binding affinity : Perform Surface Plasmon Resonance (SPR) to measure interactions with serum albumin, predicting pharmacokinetic behavior .
Advanced: How can researchers resolve contradictions between in vitro activity and computational docking predictions?
Methodological Answer:
Address discrepancies through:
Solvent accessibility modeling : Use Molecular Dynamics (MD) simulations to assess if binding pockets are occluded in physiological conditions .
Metabolite screening : Identify potential prodrug activation pathways via LC-MS/MS analysis of incubated samples .
Crystal structure alignment : Compare docking poses with X-ray structures of homologous targets (e.g., COX-2 PDB: 3LN1) to validate binding modes .
Advanced: What computational strategies are effective for QSAR studies of derivatives?
Methodological Answer:
Adopt a hybrid DFT-MD approach:
- Descriptor selection : Calculate electrostatic potential maps (ESP) and Fukui indices to identify reactive sites .
- 3D-QSAR : Build CoMFA/CoMSIA models using alignment rules based on the sulfonamide group’s orientation .
- Validation : Use leave-one-out cross-validation (LOO-CV) with R² > 0.6 and Q² > 0.5 to ensure predictive power .
Advanced: How can the mechanism of action be elucidated for targets with unknown binding partners?
Methodological Answer:
Combine proteomics and structural biology:
- Chemical proteomics : Use a biotinylated derivative for pull-down assays coupled with LC-MS/MS to identify interacting proteins .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution (≤3 Å) .
- Mutagenesis : Validate binding residues (e.g., Arg513 in COX-2) via site-directed mutagenesis and activity assays .
Advanced: What in vivo models are suitable for pharmacokinetic and toxicity profiling?
Methodological Answer:
- Rodent models : Administer intravenously (5 mg/kg) to calculate AUC, Cmax, and t₁/₂ using HPLC-MS .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) over 14-day studies .
- BBB permeability : Perform brain-plasma ratio studies in mice to assess CNS penetration .
Advanced: How can researchers design derivatives to overcome metabolic instability?
Methodological Answer:
- Metabolite identification : Use microsomal incubation (human liver microsomes) with NADPH to identify oxidation hotspots .
- Bioisosteric replacement : Substitute the tetrahydrothiophene dioxide with a 1,2-oxathiane ring to reduce CYP3A4-mediated degradation .
- Prodrug strategies : Introduce ester moieties at the sulfonamide group for slow hydrolysis in plasma .
Advanced: What analytical methods quantify solubility and formulation stability?
Methodological Answer:
- Solubility : Use shake-flask method with UV-Vis quantification in PBS (pH 7.4) and simulate biorelevant media (FaSSIF/FeSSIF) .
- Stability : Conduct stress testing (40°C/75% RH for 4 weeks) with HPLC-UV to monitor degradation products .
- Formulation : Develop nanoemulsions using Tween-80 and PEG-400, characterized by Dynamic Light Scattering (DLS) .
Advanced: How can enantiomeric purity be ensured during asymmetric synthesis?
Methodological Answer:
- Chiral chromatography : Use Chiralpak IG-3 columns with hexane/isopropanol (90:10) to resolve enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by matching Cotton effects with computed spectra .
- Kinetic resolution : Employ lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) to isolate >99% ee products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
